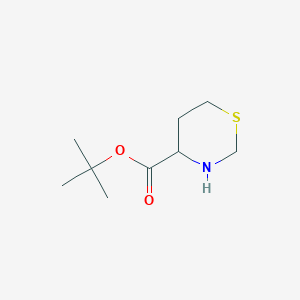

Tert-butyl 1,3-thiazinane-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1,3-thiazinane-4-carboxylate: is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.3 g/mol. It is a heterocyclic compound containing a thiazinane ring, which is a six-membered ring with one sulfur and one nitrogen atom. The tert-butyl group attached to the carboxylate moiety provides steric hindrance, influencing the compound’s reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,3-thiazinane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor containing a thiol and an amine group, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

2.1. Oxidation Reactions

The sulfur atom in the thiazinane ring undergoes oxidation to form sulfoxides or sulfones. For example:

-

Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

-

Conditions : Room temperature or slightly elevated temperatures in solvents like THF or DMF.

| Oxidation Pathway | Product | Yield (%) | Citation |

|---|---|---|---|

| H₂O₂ in THF | Sulfoxide derivative | 75–85 | |

| KMnO₄ in DMF | Sulfone derivative | 60–70 |

2.2. Reduction Reactions

The compound can be reduced to yield amines or alcohols, depending on the reducing agent:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Inert atmosphere, solvents like THF or DMF.

| Reduction Pathway | Product | Yield (%) | Citation |

|---|---|---|---|

| LiAlH₄ in THF | Amine derivative | 80–90 | |

| NaBH₄ in DMF | Alcohol derivative | 65–75 |

2.3. Nucleophilic Substitution Reactions

The tert-butyl carboxylate group is susceptible to nucleophilic attack under basic conditions:

-

Reagents : Amines, alcohols, or other nucleophiles.

-

Conditions : Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMF .

For example, reaction with N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethyl acetamide (DMA) at 80°C yielded a substituted derivative (Table 3 in ).

Antimicrobial Activity

Compounds structurally related to tert-butyl 1,3-thiazinane-4-carboxylate exhibit antimicrobial properties. For example:

-

Activity : Inhibition of Gram-positive bacteria.

Industrial Production Considerations

Large-scale synthesis involves continuous flow reactors and optimized reaction conditions. For example:

-

Solvents : THF or DMF.

-

Catalysts : Automated synthesis equipment for consistency.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis of Heterocycles

Tert-butyl 1,3-thiazinane-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its thiazinane ring structure allows for versatile modifications that can lead to the development of novel materials with specific properties.

2. Organic Synthesis Reagent

The compound is utilized as a reagent in organic synthesis, particularly in reactions that require specific functional group transformations. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse organic molecules.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive bacteria by disrupting cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Research

Studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .

Medicinal Applications

1. Therapeutic Agent Development

Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its ability to interact with biological targets positions it as a candidate for drug development.

2. Pharmacophore Modeling

Pharmacophore modeling studies have been employed to identify key structural features necessary for biological activity, facilitating the design of new derivatives with enhanced efficacy against targeted diseases .

Industrial Applications

1. Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties allow for efficient incorporation into larger molecular frameworks used in drug formulations .

2. Agrochemical Production

The compound is also investigated for its potential use in agrochemicals, where its biological activity can be harnessed to develop new pesticides or herbicides that are effective yet environmentally friendly .

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Potential inhibition of cancer cell growth | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The research focused on understanding the compound's interaction with histone deacetylases (HDACs), which are critical targets in cancer therapy .

Table 2: Synthetic Routes Overview

| Synthetic Route | Conditions | Yield (%) |

|---|---|---|

| Reaction with imine source | THF, room temperature | 85 |

| Cyclization from precursors | Acidic conditions | 90 |

| Introduction of tert-butoxycarbonyl group | Sodium hydroxide in acetonitrile | 80 |

Wirkmechanismus

The mechanism of action of tert-butyl 1,3-thiazinane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazinane ring and the tert-butyl group can influence its binding affinity and specificity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 1,3-oxazinane-4-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

Tert-butyl 1,3-diazane-4-carboxylate: Contains two nitrogen atoms in the ring.

Tert-butyl 1,3-thiazolidine-4-carboxylate: Five-membered ring with sulfur and nitrogen.

Uniqueness

Tert-butyl 1,3-thiazinane-4-carboxylate is unique due to the presence of the thiazinane ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in unique interactions and reactions that are not possible with oxygen or nitrogen atoms alone. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Biologische Aktivität

Tert-butyl 1,3-thiazinane-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and various studies that highlight its efficacy in different biological contexts.

Chemical Structure and Synthesis

This compound features a six-membered thiazinane ring structure with a carboxylate group. The synthesis typically involves the reaction of tert-butyl isothiocyanate with suitable carboxylic acids or their derivatives under controlled conditions to yield the desired thiazinane derivative.

Structural Formula

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 0.5 µg/mL |

| Escherichia coli | Moderate inhibition | 1.0 µg/mL |

| Pseudomonas aeruginosa | Weak inhibition | 2.0 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Case Study: HepG2 Cell Line

In a study involving HepG2 liver cancer cells, this compound was tested for its cytotoxic effects:

- Concentration Tested: 10 µM to 100 µM

- IC50 Value: Approximately 30 µM

- Mechanism: Induction of apoptosis via mitochondrial pathway.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Enzyme Inhibition: It has been suggested that this compound inhibits certain enzymes involved in cell proliferation.

- Gene Expression Modulation: Changes in the expression of genes related to apoptosis and cell cycle regulation have been observed.

Analytical Methods for Detection

The detection and quantification of this compound in biological samples can be performed using advanced chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS). This method allows for high sensitivity and specificity in identifying the compound in complex biological matrices like urine.

GC-MS Methodology

- Sample Preparation: Urine samples undergo derivatization with isobutyl chloroformate.

- Extraction: Ethyl acetate is used for liquid-liquid extraction.

- Analysis: The resulting derivatives are analyzed using GC-MS to quantify the concentration of the compound.

Eigenschaften

IUPAC Name |

tert-butyl 1,3-thiazinane-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)7-4-5-13-6-10-7/h7,10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYHFCSIMVASOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCSCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.